

An In-depth Technical Guide to the Physical and Chemical Properties of Methoxyethane

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Ethyl methyl ether*

Cat. No.: *B1195055*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methoxyethane, also known as **ethyl methyl ether**, is a colorless, highly flammable ether with the chemical formula C_3H_8O .^[1] Due to its physical and chemical characteristics, it has been investigated for use as a solvent and an anesthetic, although it currently has no widespread applications.^[1] This technical guide provides a comprehensive overview of the physical and chemical properties of methoxyethane, detailed experimental protocols for their determination, and a summary of its key chemical reactions. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development who may encounter or consider this compound in their work.

Physical Properties

Methoxyethane is a volatile, colorless liquid or gas at room temperature with a characteristic medicinal or ether-like odor.^{[2][3][4]} It is less dense than water and its vapors are heavier than air.^[2] A comprehensive summary of its key physical properties is presented in Table 1.

Table 1: Physical Properties of Methoxyethane

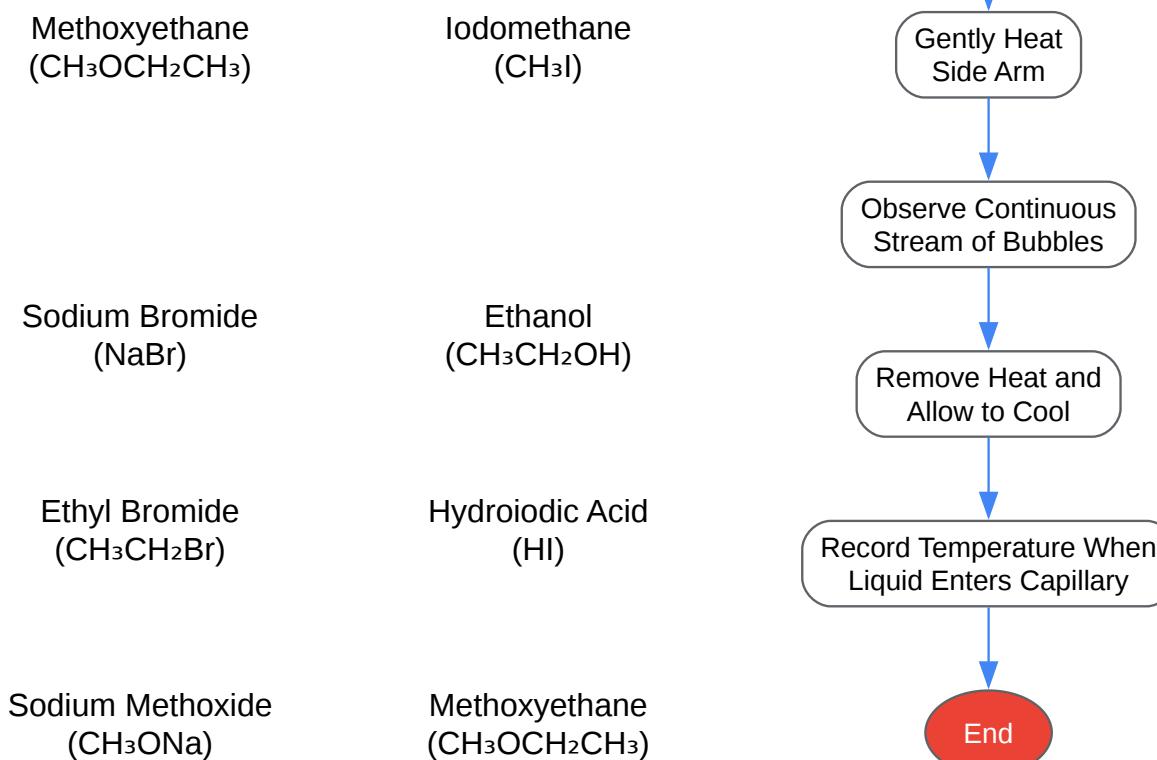
Property	Value	Source(s)
Molecular Formula	C ₃ H ₈ O	[1][2]
Molecular Weight	60.10 g/mol	[2]
Boiling Point	7.4 °C (45.3 °F; 280.5 K)	[1][2][5]
Melting Point	-113 °C (-171 °F; 160 K)	[1][2][5]
Density	0.7251 g/cm ³ at 0 °C	[1][2][5]
Vapor Density	2.1 (Air = 1)	[2]
Vapor Pressure	1493 mm Hg at 25 °C	[4]
Flash Point	-37 °C (-35 °F)	[3]
Autoignition Temperature	190 °C (374 °F)	[3]
Refractive Index (n _D)	1.3420 at 4 °C	[1][2]
Viscosity	0.224 cP at 25 °C	[1]
Solubility in Water	Soluble	[2][3]
Solubility in Organic Solvents	Soluble in acetone, miscible with alcohol and ether.	[2][3]
Dipole Moment	1.22 D	[6]

Chemical Properties and Reactivity

Methoxyethane exhibits chemical properties typical of an ether. The ether linkage makes it relatively inert to many reagents, which is why ethers are often used as solvents.[7] However, it can participate in specific reactions and presents certain hazards.

- Lewis Base Character: The oxygen atom in methoxyethane has two lone pairs of electrons, allowing it to act as a Lewis base. It can form salts with strong acids and addition complexes with Lewis acids, such as the complex formed between diethyl ether and boron trifluoride.[2][4]

- Flammability: Methoxyethane is a highly flammable liquid and gas.[3] Its vapors can form explosive mixtures with air, with a flammable range of 2% to 10.1%. [3] It must be handled with extreme caution, away from heat, sparks, and open flames.
- Peroxide Formation: Like many ethers, methoxyethane can oxidize in the presence of air and light to form unstable and potentially explosive peroxides.[2][3][4] This is a significant safety concern, and samples of methoxyethane should be stored under an inert atmosphere and tested for the presence of peroxides before use, especially before distillation.
- Reactivity with Strong Acids: Methoxyethane is cleaved by strong acids, particularly hydroiodic acid (HI) and hydrobromic acid (HBr).[8][9] The reaction with hot, concentrated HI proceeds via a nucleophilic substitution mechanism to yield an alcohol and an alkyl iodide. [10][11] With excess HI, both resulting alcohol and the initial ether will be converted to alkyl iodides.[12]
- Reaction with Phosphorus Pentachloride (PCl₅): Methoxyethane reacts with PCl₅ to produce methyl chloride and ethyl chloride.[12]
- Hydrolysis: The ether linkage is relatively stable to hydrolysis under neutral or basic conditions. However, in the presence of dilute sulfuric acid, it can be hydrolyzed to form methanol and ethanol.[12]


Synthesis

A common and versatile method for the synthesis of ethers like methoxyethane is the Williamson ether synthesis.

Williamson Ether Synthesis

This method involves the reaction of an alkoxide ion with a primary alkyl halide through an S_n2 reaction.[13] To synthesize methoxyethane, sodium methoxide is reacted with an ethyl halide (e.g., ethyl bromide), or sodium ethoxide is reacted with a methyl halide (e.g., methyl bromide). [14][15][16]

The reaction is typically carried out by heating the reactants under reflux in a suitable solvent. [13][14]

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. scribd.com [scribd.com]
- 2. standards.iteh.ai [standards.iteh.ai]
- 3. store.astm.org [store.astm.org]
- 4. store.astm.org [store.astm.org]
- 5. scribd.com [scribd.com]
- 6. carlroth.com [carlroth.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. 18.3 Reactions of Ethers: Acidic Cleavage - Organic Chemistry | OpenStax [openstax.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. ucc.ie [ucc.ie]
- 11. Safety Guideline [chemtrack.org]
- 12. vernier.com [vernier.com]
- 13. pubs.aip.org [pubs.aip.org]
- 14. mt.com [mt.com]
- 15. In Williamson's synthesis, methoxyethane is prepared by [allen.in]
- 16. przyrbwn.icm.edu.pl [przyrbwn.icm.edu.pl]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Physical and Chemical Properties of Methoxyethane]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1195055#physical-and-chemical-properties-of-methoxyethane>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com